molecular formula C11H19NO4 B3165000 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 89483-08-9

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No. B3165000
CAS RN: 89483-08-9
M. Wt: 229.27 g/mol
InChI Key: GKRRTFCDSZGFSZ-MRVPVSSYSA-N
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Description

The compound you’re asking about belongs to a class of compounds known as Boc-amino acids. These are amino acids in which the amino group is protected by a Boc group. The Boc group is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of Boc-amino acids typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of Boc-amino acids consists of the amino acid backbone with the amino group replaced by a Boc group. This group consists of a carbonyl group bonded to a tert-butyl group .


Chemical Reactions Analysis

One of the key reactions involving Boc-amino acids is the removal or deprotection of the Boc group. This can be achieved under mild conditions using acids .

Scientific Research Applications

Synthesis of BOC Derivatives of Amino Acids

The compound is used in the synthesis of BOC derivatives of amino acids . The tert-butoxycarbonylation of amino-acid salts with di-tert-butylpyrocarbonate in aqueous organic solutions is a common method for obtaining BOC derivatives .

Optimization of Synthesis Process

The compound plays a crucial role in optimizing and individualizing the synthesis process of BOC derivatives of amino acids . The influence of conditions of the reactions on the yield of the desired product has been studied extensively .

Preparation of tert-butoxycarbonyl Derivatives

The compound is used in the preparation of tert-butoxycarbonyl derivatives of amino acids using di-tert-butyl pyrocarbonate . This process has been optimized and individualized to increase the yield of the desired product .

Use in Flow Microreactor Systems

The compound has been used in flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This provides a straightforward and sustainable method for the synthesis of tertiary butyl esters .

Large Applications in Synthetic Organic Chemistry

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines, due to their stability under a variety of reaction conditions .

Use in Peptide Synthesis

The compound is used in peptide synthesis, where the BOC group serves as an amine-protecting group . It is stable under most conditions and can be removed under mildly acidic conditions .

Mechanism of Action

The Boc group serves as a protecting group for the amino group during reactions. It prevents the amino group from reacting, allowing other reactions to take place on the molecule .

Safety and Hazards

Like all chemicals, Boc-amino acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of Boc-amino acids and other protected amino acids is a key strategy in the synthesis of peptides and other bioactive compounds. Future research will likely continue to explore new methods for the synthesis and deprotection of these compounds .

properties

IUPAC Name

(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153602
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

CAS RN

89483-08-9
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89483-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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